Arg-Trp

Catalog No.
S760149
CAS No.
25615-38-7
M.F
C17H24N6O3
M. Wt
360.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Arg-Trp

CAS Number

25615-38-7

Product Name

Arg-Trp

IUPAC Name

(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoic acid

Molecular Formula

C17H24N6O3

Molecular Weight

360.4 g/mol

InChI

InChI=1S/C17H24N6O3/c18-12(5-3-7-21-17(19)20)15(24)23-14(16(25)26)8-10-9-22-13-6-2-1-4-11(10)13/h1-2,4,6,9,12,14,22H,3,5,7-8,18H2,(H,23,24)(H,25,26)(H4,19,20,21)/t12-,14-/m0/s1

InChI Key

QADCERNTBWTXFV-JSGCOSHPSA-N

SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)C(CCCN=C(N)N)N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)C(CCCN=C(N)N)N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N

Protein-Protein Interactions

Arg-Trp plays a role in studying and understanding protein-protein interactions, which are crucial for various cellular processes. These interactions often involve specific recognition motifs within proteins, and Arg-Trp can be used as a model system to investigate these interactions. Researchers can modify the sequence or side chains of Arg-Trp to understand how different functionalities affect binding affinity and specificity.

Peptide-Nucleic Acid Interactions

Arg-Trp can also be employed in studying peptide-nucleic acid interactions. These interactions are vital in various biological processes, such as gene regulation and transcription. By studying how Arg-Trp interacts with DNA or RNA, researchers can gain insights into the mechanisms underlying these processes and develop novel therapeutic strategies.

Antimicrobial Peptides

Arg-Trp can be a building block in designing and researching antimicrobial peptides. These peptides are natural defense mechanisms found in various organisms and exhibit activity against bacteria, fungi, and other pathogens. Researchers can explore the potential of Arg-Trp-containing peptides as novel antibiotics by studying their antimicrobial activity and mechanisms of action.

Biomaterial Design

The properties of Arg-Trp, such as its hydrophobicity and potential for self-assembly, can be advantageous in biomaterial design. Researchers can incorporate Arg-Trp into biomaterials to improve their biocompatibility, functionality, and specific interactions with cells or tissues. This field holds promise for developing novel materials for drug delivery, tissue engineering, and other biomedical applications.

Arginine-Tryptophan, commonly referred to as Arg-Trp, is a dipeptide composed of the amino acids arginine and tryptophan. This compound is notable for its structural and functional properties, which arise from the unique side chains of both constituent amino acids. Arginine, a positively charged amino acid, plays a critical role in various biological processes, including protein synthesis and immune function. Tryptophan, an aromatic amino acid, is essential for the synthesis of serotonin and melatonin, influencing mood and sleep regulation.

Currently, there is no reported research on the specific mechanism of action of Arg-Trp itself in biological systems. However, research suggests that modified forms of Arg-Trp, particularly those with an ester group at the C-terminus, exhibit antibacterial activity []. The mechanism of this antibacterial activity is not fully understood, but it might involve interactions with bacterial membranes [].

Characteristic of peptides. The most significant reactions include:

  • Hydrolysis: Arg-Trp can be hydrolyzed to release its constituent amino acids under acidic or basic conditions.
  • Coupling Reactions: The formation of Arg-Trp from its amino acids involves peptide bond formation through condensation reactions, typically catalyzed by enzymes or facilitated through chemical coupling agents.
  • Modification Reactions: Arg-Trp can undergo modifications such as acetylation or phosphorylation, altering its biological activity and stability.

Arg-Trp exhibits several biological activities:

  • Antimicrobial Properties: Studies indicate that Arg-Trp and its analogues possess antibacterial activity against various pathogens .
  • Vasodilation: The presence of arginine contributes to the production of nitric oxide, promoting vasodilation and influencing cardiovascular health.
  • Neurotransmitter Regulation: Tryptophan's role as a precursor to serotonin allows Arg-Trp to influence mood regulation and sleep patterns.

The synthesis of Arg-Trp can be achieved through various methods:

  • Solid-Phase Peptide Synthesis: A common approach involving the sequential addition of protected amino acids onto a solid support. The process includes:
    • Coupling unprotected arginine to a resin-bound tryptophan derivative.
    • Cleavage from the resin to yield free Arg-Trp .
  • Solution-Phase Synthesis: This involves dissolving the amino acids in a suitable solvent and facilitating their reaction under controlled conditions.
  • Enzymatic Synthesis: Utilizing specific enzymes to catalyze the formation of Arg-Trp from its constituent amino acids under mild conditions.

Arg-Trp has various applications in biochemistry and medicine:

  • Pharmaceuticals: Used in the development of antimicrobial agents and therapeutic peptides.
  • Nutraceuticals: Incorporated into dietary supplements aimed at improving mood and sleep quality due to its serotonin precursor role.
  • Research Tools: Employed in studies investigating peptide interactions and biological mechanisms.

Research on Arg-Trp interactions reveals its potential in various biological systems:

  • Protein Interactions: Studies suggest that Arg-Trp can interact with membrane proteins, influencing signaling pathways such as those mediated by G protein-coupled receptors .
  • Antimicrobial Mechanisms: Investigations into how Arg-Trp interacts with bacterial membranes have provided insights into its antimicrobial properties .

Arg-Trp shares structural similarities with other dipeptides but exhibits unique properties due to the specific arrangement of arginine and tryptophan. Here are some comparable compounds:

CompoundCompositionUnique Features
Arginine-AlanineArginine + AlanineInvolved in protein synthesis; less polar
Tryptophan-GlycineTryptophan + GlycineLess charged; influences neurotransmitter levels
Arginine-LysineArginine + LysineStronger positive charge; involved in immune response
Tryptophan-SerineTryptophan + SerineHydrophilic; impacts serotonin production

Arg-Trp's uniqueness lies in its dual functionality derived from both amino acids, making it a versatile compound in biochemical applications. Its ability to influence both microbial activity and physiological processes sets it apart from similar dipeptides.

Molecular Formula and Mass

Arginine-Tryptophan is a dipeptide compound characterized by the molecular formula C₁₇H₂₄N₆O₃ [1]. The molecular weight of this dipeptide is precisely 360.4 grams per mole, as determined through computational analysis by authoritative chemical databases [1] [2]. The compound exists in its free base form with this molecular formula, distinguishing it from salt forms that may have different molecular compositions.

The exact mass calculation reveals specific atomic composition consisting of seventeen carbon atoms, twenty-four hydrogen atoms, six nitrogen atoms, and three oxygen atoms [1]. This molecular composition reflects the combination of the arginine amino acid residue with the tryptophan amino acid residue through peptide bond formation.

PropertyValueReference
Molecular FormulaC₁₇H₂₄N₆O₃ [1]
Molecular Weight360.4 g/mol [1] [2]
Exact Mass360.42 g/mol [3]
Carbon Atoms17 [1]
Hydrogen Atoms24 [1]
Nitrogen Atoms6 [1]
Oxygen Atoms3 [1]

Structural Characteristics

Primary Structure Analysis

The primary structure of Arginine-Tryptophan represents a dipeptide formed through the condensation of L-arginine and L-tryptophan amino acid residues [1]. The peptide bond formation occurs between the carboxylic acid group of arginine and the amino group of tryptophan, resulting in the elimination of a water molecule during the condensation reaction [4]. The systematic International Union of Pure and Applied Chemistry name for this compound is (2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoic acid [1].

The dipeptide maintains distinct terminal groups characteristic of peptide structures [4] [5]. The N-terminus retains the free amino group from the arginine residue, while the C-terminus preserves the carboxylic acid functionality from the tryptophan residue [4]. This arrangement follows the conventional peptide nomenclature where the amino acid with the free amino group is positioned at the left end and the amino acid with the free carboxylic acid is positioned at the right end [4].

The peptide bond connecting the two amino acid residues exhibits characteristic amide bond properties with significant double bond character due to nitrogen electron pair delocalization into the carbonyl group [4]. This structural feature results in a relatively planar and rigid peptide linkage that restricts conformational flexibility primarily to rotations about bonds leading to the alpha-carbon atoms [4].

Stereochemistry Considerations

Arginine-Tryptophan exhibits specific stereochemical characteristics that are fundamental to its biological activity and chemical behavior [1]. Both amino acid residues in the dipeptide maintain the L-configuration at their respective alpha-carbon centers, consistent with naturally occurring amino acid stereochemistry [6]. The stereochemical designation (2S) for both amino acid components indicates the spatial arrangement of substituents around the alpha-carbon atoms [6].

The arginine residue contributes its characteristic guanidinium side chain, which maintains its ionic character and spatial orientation [7]. The tryptophan residue provides an indole ring system that exhibits specific three-dimensional positioning relative to the peptide backbone [1]. The stereochemical arrangement influences the overall molecular conformation and affects interactions with other molecules.

The dipeptide demonstrates distinct stereochemical behavior compared to its isomeric counterpart due to the specific sequence arrangement [2]. The spatial positioning of the guanidinium group relative to the indole ring system creates unique intramolecular interaction possibilities that are sequence-dependent [8].

Conformational States

The conformational flexibility of Arginine-Tryptophan is primarily governed by rotational freedom around specific bond angles while being constrained by the rigid nature of the peptide bond [4]. The dipeptide can adopt multiple conformational states through rotation about the phi and psi backbone angles, which characterize the spatial arrangement of the peptide chain [9].

Molecular dynamics studies indicate that the conformational properties of arginine-containing dipeptides are significantly influenced by solvent interactions [10]. Water molecules contribute substantially to peptide structure stabilization by solvating hydrophilic sites, with specific water molecules capable of forming bridging interactions between terminal groups [10]. The conformational behavior in mixed solvent systems demonstrates that residual water molecules persist even in the presence of organic solvents, indicating strong hydration preferences [10].

The indole ring system of the tryptophan residue can exist in different rotameric states, which are sensitive to environmental pH conditions [11]. These rotameric interconversions affect the overall molecular conformation and influence fluorescence properties of the compound [11]. The conformational states are further modulated by intramolecular interactions between the positively charged guanidinium group and the aromatic indole system [8].

Physicochemical Properties

Solubility Profile

Arginine-Tryptophan exhibits specific solubility characteristics that are influenced by its amphiphilic nature [8]. The compound demonstrates solubility in dimethyl sulfoxide, which is commonly used for peptide dissolution in laboratory applications [8]. The presence of both hydrophilic and hydrophobic regions within the molecule affects its interaction with various solvent systems.

The dipeptide shows enhanced aqueous solubility when prepared as hydrochloride salt forms compared to the free base [12]. This improvement in water solubility makes salt forms preferable for certain experimental applications where aqueous solutions are required [12]. The solubility profile is also influenced by pH conditions due to the ionizable groups present in the molecule.

Temperature effects on solubility follow patterns observed for similar dipeptide compounds, where solubility generally increases with temperature within physiologically relevant ranges [13]. The solubility behavior is also affected by the ionic strength of the solution and the presence of buffer systems [13].

Stability Parameters

The stability of Arginine-Tryptophan is influenced by multiple environmental factors including temperature, pH, and storage conditions [14]. The peptide bond exhibits characteristic stability properties under normal physiological conditions but may be susceptible to hydrolysis under extreme pH or temperature conditions [14].

Thermal stability studies indicate that the compound maintains structural integrity within moderate temperature ranges [14]. The melting behavior and thermal decomposition patterns are influenced by the specific interactions between the arginine and tryptophan residues [13]. The presence of intramolecular cation-π interactions between the guanidinium group and the indole ring may contribute to thermal stability [8].

Storage stability is optimized under specific conditions, typically requiring low temperature storage and protection from light exposure [12]. The compound shows sensitivity to oxidative conditions, particularly affecting the indole ring system of the tryptophan residue [15]. Long-term stability is maintained through appropriate storage protocols including desiccation and controlled atmospheric conditions [12].

Acid-Base Characteristics

Arginine-Tryptophan possesses multiple ionizable groups that contribute to its acid-base behavior [7] [16]. The compound contains three distinct ionizable functionalities: the N-terminal amino group, the C-terminal carboxylic acid group, and the guanidinium side chain of arginine [7] [16].

The pKa values for these ionizable groups follow established patterns for amino acid residues in peptide environments [16] [17]. The alpha-carboxylic acid group exhibits a pKa value around 2.17, consistent with carboxylic acid functionalities in peptide systems [16] [17]. The alpha-amino group demonstrates a pKa value approximately 9.04, reflecting typical amino group behavior [16] [17]. The guanidinium side chain of arginine shows the highest pKa value at approximately 12.48, though recent studies suggest this value may be higher, potentially around 13.8 [7] [16].

Ionizable GrouppKa ValueIonization State at pH 7
Alpha-carboxylic acid~2.17Deprotonated (-COO⁻)
Alpha-amino group~9.04Protonated (-NH₃⁺)
Guanidinium side chain~12.48-13.8Protonated (positively charged)

The overall charge state of the molecule varies with solution pH, affecting its interaction with other molecules and its behavior in biological systems [18]. At physiological pH, the dipeptide exists predominantly as a zwitterionic species with a net positive charge due to the protonated guanidinium group [16].

The tryptophan residue contributes minimal direct ionization effects but influences the local electronic environment through its indole ring system [19]. The indole nitrogen does not significantly ionize under normal pH conditions but can participate in hydrogen bonding interactions [19].

Comparison with Trp-Arg Isomer

Arginine-Tryptophan and its isomeric counterpart Tryptophan-Arginine represent sequence isomers with identical molecular formulas but different amino acid arrangements [2]. Both compounds possess the same molecular weight of 360.4 grams per mole and identical molecular formula C₁₇H₂₄N₆O₃ [1] [2].

The structural differences between these isomers arise from the reversal of amino acid sequence, with Tryptophan-Arginine having tryptophan at the N-terminus and arginine at the C-terminus [2]. This sequence reversal results in different spatial arrangements of the functional groups and altered intramolecular interaction patterns [2].

The systematic nomenclature differs significantly between the two isomers, with Tryptophan-Arginine designated as L-tryptophyl-L-arginine compared to L-arginyl-L-tryptophan for Arginine-Tryptophan [2]. This nomenclature reflects the specific sequence arrangement and chemical connectivity patterns.

PropertyArginine-TryptophanTryptophan-Arginine
Molecular FormulaC₁₇H₂₄N₆O₃C₁₇H₂₄N₆O₃
Molecular Weight360.4 g/mol360.4 g/mol
N-terminus residueArginineTryptophan
C-terminus residueTryptophanArginine
PubChem CID700965325186251

The conformational properties of these isomers show distinct differences due to the altered positioning of the charged guanidinium group relative to the aromatic indole system [20]. These conformational differences affect their biological activities and interaction profiles with other molecules [20]. Studies on cell-penetrating peptides containing these sequence arrangements demonstrate that the positioning of tryptophan and arginine residues significantly influences cellular uptake mechanisms and membrane interaction properties [20] [21].

The physicochemical properties, while similar in many respects, show subtle differences in their interaction profiles with biological membranes and receptor systems [20]. The sequence-dependent differences in cation-π interactions between the guanidinium and indole groups result in altered fluorescence properties and binding characteristics [20].

XLogP3

-3.3

Sequence

RW

Wikipedia

Arg-Trp

Dates

Last modified: 08-15-2023

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